![molecular formula C13H21NO4 B2407221 tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate CAS No. 2177264-54-7](/img/structure/B2407221.png)
tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate
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Overview
Description
The compound “tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate” is a chemical compound with the molecular formula C13H21NO4 . It has a molecular weight of 255.31 .
Molecular Structure Analysis
The molecular structure of this compound is based on a spirocyclic core, which is a common motif in many biologically active compounds. The spirocyclic core consists of two rings of different sizes sharing a single atom, in this case, an oxygen atom. The compound also contains a methoxy group (-OCH3) and a tert-butyl ester group (-C(O)OC(CH3)3), which can influence its reactivity and properties .Scientific Research Applications
1. Analytical Chemistry Applications
tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate has been studied in the context of analytical chemistry. Specifically, its absolute configurations have been determined using NMR spectroscopy, highlighting its utility in stereochemical analyses. This is particularly important for compounds where understanding the spatial arrangement of atoms is crucial for their chemical properties and potential applications (Jakubowska et al., 2013).
2. Organic Synthesis and Chemical Space Exploration
This compound has been synthesized through efficient and scalable routes, which is significant for its accessibility in research and potential industrial applications. Such synthetic routes enable the exploration of novel compounds with structures similar to tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate, thus expanding the accessible chemical space, especially in comparison to piperidine ring systems (Meyers et al., 2009).
3. Reactivity and Derivative Formation
This compound's reactivity has been explored, revealing its potential for forming various derivatives. These derivatives could be of interest in developing new chemical entities for various applications. The compound's reaction with N,N-dimethylformamide dimethyl acetal, for example, leads to isomeric condensation products, showcasing its versatile reactivity (Moskalenko & Boev, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(15)14-7-6-13(9-14)10(16-4)5-8-17-13/h5H,6-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSTXHJYUWDWMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=CCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate |
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